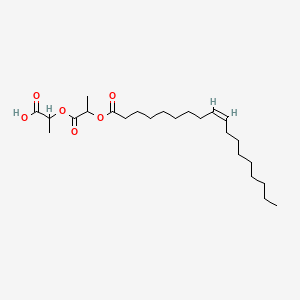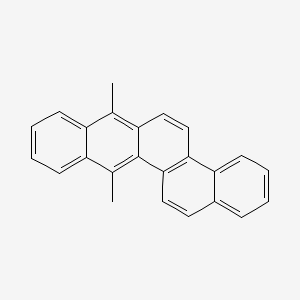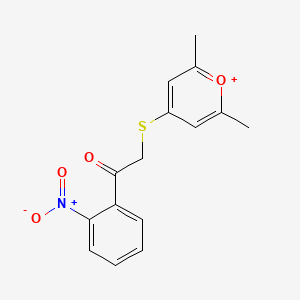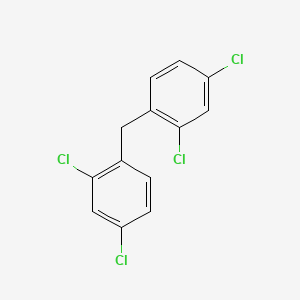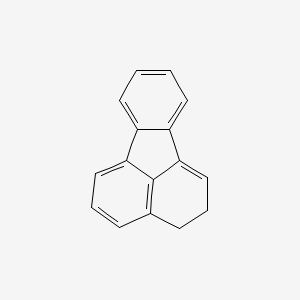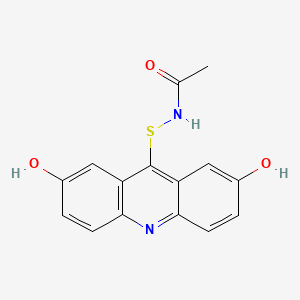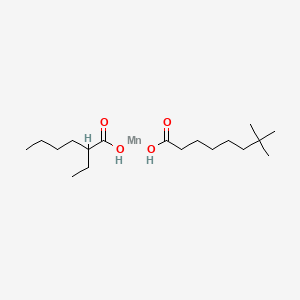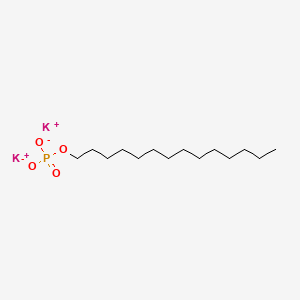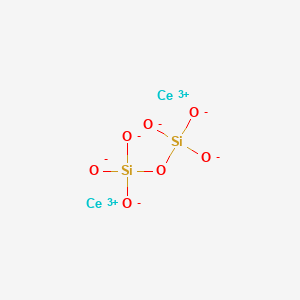
Cadmium zinc telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium zinc telluride is a compound composed of cadmium, zinc, and tellurium. It is a ternary semiconductor material that has gained significant attention due to its unique properties, such as high atomic number, high density, and excellent room-temperature performance. These properties make it an ideal candidate for various applications, including radiation detection, medical imaging, and astrophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium zinc telluride can be synthesized using various methods, including the Traveling Heater Method (THM) and Close Spaced Sublimation (CSS). The THM involves growing high-quality crystals by lowering the growth temperature and minimizing the segregation of zinc. This method also allows the use of seed crystals to improve the yield . The CSS technique is used to deposit thin films of this compound by sublimating cadmium telluride and zinc telluride onto a substrate, followed by annealing to form the ternary compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials, such as cadmium, zinc, and tellurium, which are pre-purified by distillation. The growth of detector-grade crystals is challenging due to the material’s low thermal conductivity and high ionicity of bonds. Electrodeposition techniques, such as electroless gold plating, are used to create metal-semiconductor interfaces with low barrier and defect density .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium zinc telluride undergoes various chemical reactions, including oxidation and reduction. For example, surface oxidation treatments can decrease surface leakage current, which affects the energy resolution of radiation detectors . The compound can also form oxides, such as tellurium dioxide, when exposed to oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and hydrochloric acid for decomposition. The reaction conditions typically involve controlled temperatures and exposure times to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include various oxides, such as tellurium dioxide and cadmium-related oxides. These products can influence the material’s properties and performance in applications like radiation detection .
Applications De Recherche Scientifique
Cadmium zinc telluride has a wide range of scientific research applications due to its unique properties. In astrophysics, it is used in high-resolution gamma-ray spectroscopic imaging systems for space telescopes . In medical imaging, this compound detectors are employed in single-photon emission computed tomography (SPECT) systems for real-time therapeutic dose monitoring . The compound is also used in homeland security for radiation detection and in the photovoltaic industry for tandem solar cells .
Mécanisme D'action
The mechanism of action of cadmium zinc telluride involves its ability to operate in direct-conversion mode at room temperature. This property allows it to detect radiation without the need for cooling, unlike other materials such as germanium . The compound’s high atomic number and density contribute to its high sensitivity to X-rays and gamma rays, making it an effective material for radiation detection .
Comparaison Avec Des Composés Similaires
Similar Compounds: Cadmium zinc telluride is often compared to other II-VI semiconductor compounds, such as cadmium telluride and zinc telluride. These compounds share similar properties, such as high atomic number and density, but this compound offers unique advantages due to its ternary composition .
Uniqueness: The uniqueness of this compound lies in its ability to combine the properties of cadmium telluride and zinc telluride, resulting in a material with enhanced performance in radiation detection and imaging applications. Its high energy resolution and room-temperature operation make it a preferred choice for various scientific and industrial applications .
Propriétés
Numéro CAS |
303114-50-3 |
|---|---|
Formule moléculaire |
CdTeZn |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
cadmium;tellanylidenezinc |
InChI |
InChI=1S/Cd.Te.Zn |
Clé InChI |
QWUZMTJBRUASOW-UHFFFAOYSA-N |
SMILES canonique |
[Zn]=[Te].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


